
N-(2,4-difluorophenyl)-1-(3,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-difluorophenyl)-1-(3,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H16F2N4O3 and its molecular weight is 374.348. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-difluorophenyl)-1-(3,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-difluorophenyl)-1-(3,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Synthesis of Macrolides
Triamides formed from oxazoles, similar in structure to the compound , have been utilized in the synthesis of macrolides, including compounds like recifeiolide and curvularin. These macrolides have potential applications in pharmaceuticals and agrochemicals (Wasserman et al., 1981).
2. Metal-Organic Frameworks for Gas Sorption
Isomeric Zn(II)-based metal–organic frameworks constructed using bifunctional triazolate–carboxylate tecton have shown distinct gas sorption behaviors. These frameworks are relevant in gas storage and separation technologies (Chen et al., 2016).
3. Antipathogenic Activity of Derivatives
Thiourea derivatives, including those with elements similar to the target compound, have demonstrated significant antipathogenic activities, particularly against strains like Pseudomonas aeruginosa and Staphylococcus aureus. These findings are crucial for developing new antimicrobial agents with antibiofilm properties (Limban et al., 2011).
4. Acid-Base Properties and Supramolecular Structure Analysis
N-(Hydroxymethyl)triazolyl triflamides, which share structural similarities, have been studied for their acid-base properties and supramolecular structure. Such analyses are vital in the development of materials with specific chemical and physical properties (Shainyan et al., 2017).
5. Preparation of Hyperbranched Aromatic Polyimides
The compound is structurally related to materials used in the synthesis of hyperbranched aromatic polyimides, which are known for their solubility and potential applications in high-performance materials (Yamanaka et al., 2000).
6. Radioligand Binding Studies
Modified methyl 2-aminothiophene-3-carboxylates, which bear resemblance in their structure, have been used in radioligand binding studies to investigate their influence on neuronal receptors. Such studies are crucial in drug development and neuropharmacology (Sokolov et al., 2018).
7. Solid-Phase Synthesis of C-Terminal Peptide Amides
Polymer-supported benzylamides, related in function, have been used in the solid-phase synthesis of C-terminal peptide amides. This methodology is significant in peptide and protein research (Albericio & Bárány, 2009).
8. Antitubercular and Antibacterial Activities
N-{2-fluoro-6-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]phenyl} carboxamide derivatives have been synthesized and screened for their antitubercular and antibacterial activities, demonstrating the potential of such compounds in treating infectious diseases (Bodige et al., 2020).
Propiedades
IUPAC Name |
N-(2,4-difluorophenyl)-1-(3,5-dimethoxyphenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N4O3/c1-10-17(18(25)21-16-5-4-11(19)6-15(16)20)22-23-24(10)12-7-13(26-2)9-14(8-12)27-3/h4-9H,1-3H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAIZJSRNFWXDRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC(=C2)OC)OC)C(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-1-(3,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

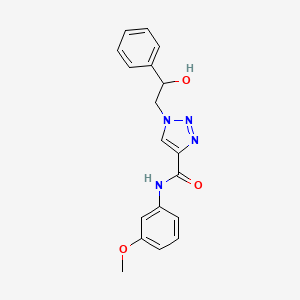
![3-chloro-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2896432.png)
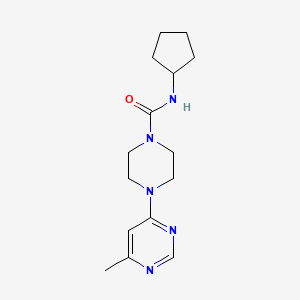
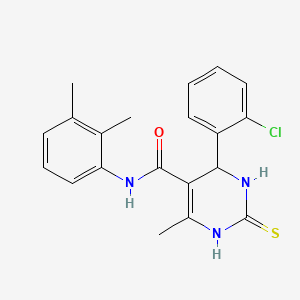
![9-Methoxy-2-(4-methoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2896435.png)
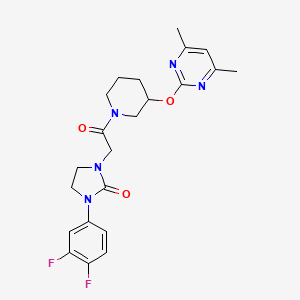
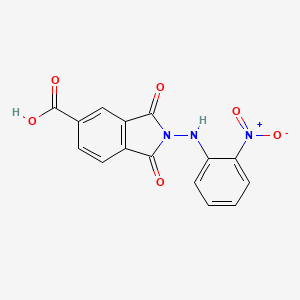
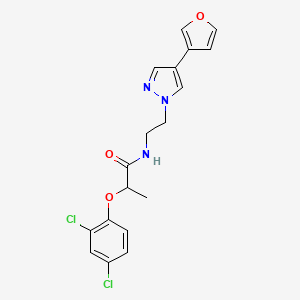
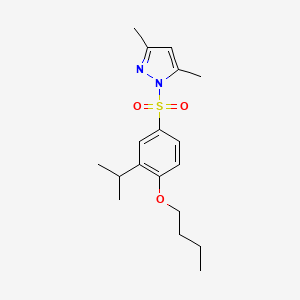
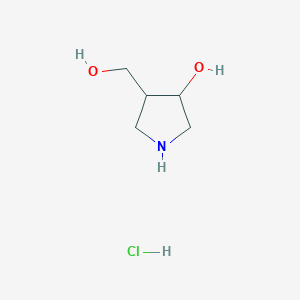
![(E)-1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B2896445.png)

![N-Methyl-N-[2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2896448.png)
![N-[(2,6-Difluorophenyl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2896451.png)